molecular formula C11H15N3O2 B12345921 2-Amino-5-phenylmethoxy-1,3-diazinan-4-one

2-Amino-5-phenylmethoxy-1,3-diazinan-4-one

Cat. No.: B12345921
M. Wt: 221.26 g/mol
InChI Key: LLUIVGRZCLQACJ-UHFFFAOYSA-N
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Description

2-Amino-5-phenylmethoxy-1,3-diazinan-4-one is a heterocyclic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, a phenylmethoxy group, and a diazinanone ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylmethoxy-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a phenylmethoxy-substituted amine, with a diazinanone derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenylmethoxy-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and phenylmethoxy groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-phenylmethoxy-1,3-diazinan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-phenylmethoxy-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Amino-5-phenylmethoxy-1,3-diazinan-4-one can be compared with other similar compounds, such as:

    2-Amino-5-phenyl-1,3,4-thiadiazole: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.

    1,3-Dimethyl-1,3-diazinan-2-one: Another diazinanone derivative with different substituents, resulting in unique chemical reactivity and applications.

    6-Methyl-2-[4-[(2,4,6-Trioxo-1,3-Diazinan-5-Yl)Diazenyl]Phenyl]-1,3-Benzothiazole:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-5-phenylmethoxy-1,3-diazinan-4-one

InChI

InChI=1S/C11H15N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-5,9,11,13H,6-7,12H2,(H,14,15)

InChI Key

LLUIVGRZCLQACJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(N1)N)OCC2=CC=CC=C2

Origin of Product

United States

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